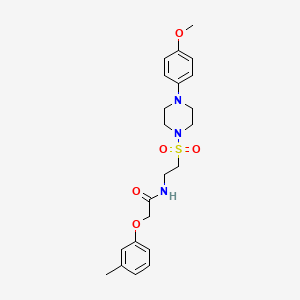

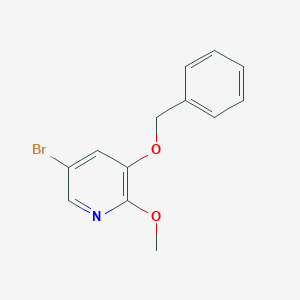

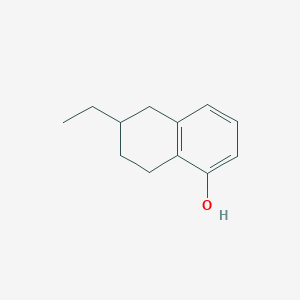

![molecular formula C18H20BrN3O3S B2628205 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide CAS No. 691398-68-2](/img/structure/B2628205.png)

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C18H20BrN3O3S and a molecular weight of 438.34. It is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR . For instance, the 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-ol has a molecular weight of 270.35 and is a solid at room temperature .科学的研究の応用

Synthesis and Spectral Analysis

- Researchers have synthesized various derivatives of this compound and similar structures, mainly focusing on their spectral properties and structure elucidation. The synthesis processes often involve multiple steps and the use of specific reagents like benzenesulfonyl chloride and bromoacetamides (Khalid et al., 2016), (Khalid et al., 2014).

Biological Activities

- Some of the derivatives of this compound have shown promising biological activities. This includes moderate to talented activity against Gram-negative and Gram-positive bacteria, as well as activity against acetylcholinesterase and butyrylcholinesterase enzymes (Khalid et al., 2014), (Khalid et al., 2016).

Structural Characterization

- Crystal structure studies and DFT calculations have been conducted on similar compounds, providing insights into their molecular structures and potential reactive sites (Kumara et al., 2017).

Antimicrobial and Antitumor Activities

- Certain derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal strains, as well as antitumor activities against cancer cell lines like HeLa and A549 (Temiz‐Arpacı et al., 2005), (Wu et al., 2017).

Potential in Drug Discovery

- These compounds have shown promise in drug discovery, especially in the context of antipsychotic medications and treatments for conditions like epilepsy and migraines, with some compounds evaluated for their anticonvulsant activity (Bari et al., 2019).

作用機序

Target of Action

The primary target of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .

Mode of Action

This compound: acts as an inhibitor of human carbonic anhydrase (hCA). The compound forms a complex with hCA II and hCA VII, stabilizing the enzyme through a number of polar and hydrophobic interactions in the active site . The conformational flexibility of the linker and the tail length of the compound are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently influencing the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA II and hCA VII by This compound affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes that rely on this reaction, including pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of hCA II and hCA VII. This inhibition can impact various physiological processes, potentially leading to changes in pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .

Safety and Hazards

将来の方向性

The future directions for the research and development of similar compounds include the design of new derivatives with improved safety and efficacy. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized and characterized, showing promising antibacterial activity .

生化学分析

Biochemical Properties

The compound 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide has been found to interact with human carbonic anhydrase (hCA) II and VII . The compound acts as an inhibitor, binding to the active site of these enzymes and preventing their normal function . The nature of these interactions is both polar and hydrophobic .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on hCA enzymes . These enzymes play a crucial role in maintaining pH and fluid balance in cells, and their inhibition can have significant effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of hCA enzymes . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons, a critical reaction in many biological processes .

Metabolic Pathways

Given its interaction with hCA enzymes, it may influence metabolic processes related to pH and fluid balance .

Subcellular Localization

Given its interaction with hCA enzymes, it may be localized to areas of the cell where these enzymes are present .

特性

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O3S/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXNMVFQQKXPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

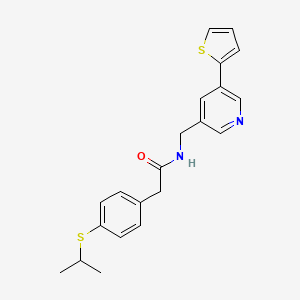

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)

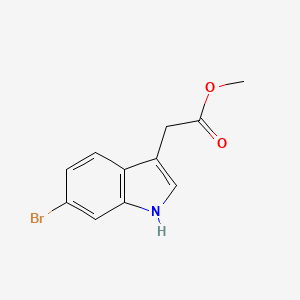

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)

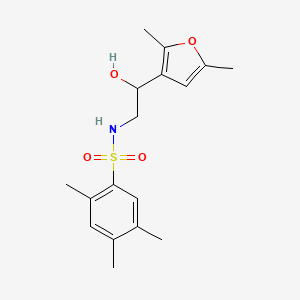

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)